

Demethoxydeacetoxy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demethoxydeacetoxy

Cat. No.: B1150436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxy is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its natural origin and biosynthetic pathway. The primary natural source of this compound is the golden larch tree, *Pseudolarix amabilis*. The biosynthesis is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which undergoes a complex cyclization followed by a series of oxidative modifications. This document details the known and hypothesized enzymatic steps, presents a putative experimental protocol for its isolation and purification, and organizes available quantitative data for related compounds to serve as a valuable reference for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Source

Demethoxydeacetoxy is a secondary metabolite isolated from the root bark of the golden larch tree, *Pseudolarix amabilis* (also known as *Pseudolarix kaempferi*).^{[1][2]} This deciduous coniferous tree is native to China and has been a source of traditional medicine. Various diterpenoids, including other pseudolaric acid analogues, have been

identified from different parts of this plant, indicating a rich and diverse secondary metabolism.

[3][4]

Biosynthesis of Demethoxydeacetoxypseudolaric Acid B

The biosynthesis of **Demethoxydeacetoxypseudolaric acid B** is believed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C₂₀ precursor, geranylgeranyl diphosphate (GGPP). The pathway can be divided into two main stages: the formation of the core diterpene scaffold and the subsequent tailoring reactions.

Formation of the Pseudolaratriene Scaffold

The initial and committed step in the biosynthesis of pseudolaric acids is the cyclization of GGPP to form the unique 5-7-5 tricyclic diterpene scaffold. This reaction is catalyzed by a specific diterpene synthase. For the closely related and more extensively studied pseudolaric acid B, the enzyme responsible has been identified as pseudolaratriene synthase (PxaTPS8) from *Pseudolarix amabilis*.^[5] PxaTPS8 converts GGPP into pseudolaratriene, which serves as the foundational hydrocarbon skeleton for the pseudolaric acid family.

The proposed catalytic mechanism of PxaTPS8 involves the ionization of GGPP to generate a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic pseudolaratriene structure.^[5]

Hypothesized Post-Cyclization Modifications

Following the formation of the pseudolaratriene skeleton, a series of post-cyclization modifications, primarily oxidations, are necessary to yield **Demethoxydeacetoxypseudolaric acid B**. While the specific enzymes for these steps have not been experimentally verified for this particular molecule, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a crucial role in the functionalization of terpene scaffolds.^{[6][7][8]}

Based on the structure of **Demethoxydeacetoxypseudolaric acid B**, the following enzymatic transformations of the pseudolaratriene intermediate are hypothesized:

- Hydroxylation: Multiple hydroxylation steps at specific carbon atoms of the pseudolaratriene backbone are likely catalyzed by different CYP enzymes. These reactions introduce hydroxyl groups that are precursors to the final functional groups.
- Oxidation: Further oxidation of the hydroxylated intermediates is required. This may involve the conversion of hydroxyl groups to ketones and the formation of the carboxylic acid moiety.
- Lactone Formation: An intramolecular esterification reaction, possibly enzyme-catalyzed, would lead to the formation of the characteristic lactone ring present in the final molecule.

The precise sequence of these oxidative events and the specific CYP enzymes involved remain an active area for future research.

Quantitative Data

To date, specific quantitative data on the yield of **Demethoxydeacetoxy** from *Pseudolarix amabilis* or the kinetic parameters of its biosynthetic enzymes are not available in the public domain. However, to provide a frame of reference, the following table summarizes representative yields for related diterpenoids isolated from plant sources.

Compound	Plant Source	Part Used	Extraction Method	Yield (%)	Reference
Pseudolaric Acid A	<i>Pseudolarix amabilis</i>	Root Bark	Not Specified	Not Specified	[1]
Pseudolaric Acid B	<i>Pseudolarix amabilis</i>	Root Bark	Not Specified	Not Specified	[1]
Abietane Diterpenoids	<i>Pseudolarix amabilis</i>	Seeds	95% Ethanol	Not Specified	[3]

Note: The yields for the specific compounds were not detailed in the cited literature. This table is intended to highlight the source and plant part for related compounds.

Experimental Protocols

A detailed experimental protocol for the isolation and purification of **Demethoxydeacetoxypseudolaric acid B** has not been published. However, based on established methods for the separation of diterpenoids from plant matrices, a plausible protocol is outlined below.

Extraction

- Material Preparation: Air-dried and powdered root bark of *Pseudolarix amabilis* is used as the starting material.
- Solvent Extraction: The powdered material is extracted exhaustively with a solvent of medium polarity, such as ethanol or a mixture of dichloromethane and methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction of the desired compounds.
- Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of **Demethoxydeacetoxypseudolaric acid B** from the crude extract involves a multi-step chromatographic process.

- Initial Fractionation (Normal-Phase Chromatography):
 - The crude extract is subjected to silica gel column chromatography.
 - A solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate, is used for elution.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
- Fine Purification (Reversed-Phase High-Performance Liquid Chromatography - HPLC):
 - Fractions enriched with **Demethoxydeacetoxypseudolaric acid B** are further purified by reversed-phase HPLC.

- A C18 column is commonly used as the stationary phase.
- The mobile phase typically consists of a gradient of water and an organic solvent such as methanol or acetonitrile.
- The elution is monitored using a UV detector, and the peak corresponding to **Demethoxydeacetoxypseudolaric acid B** is collected.

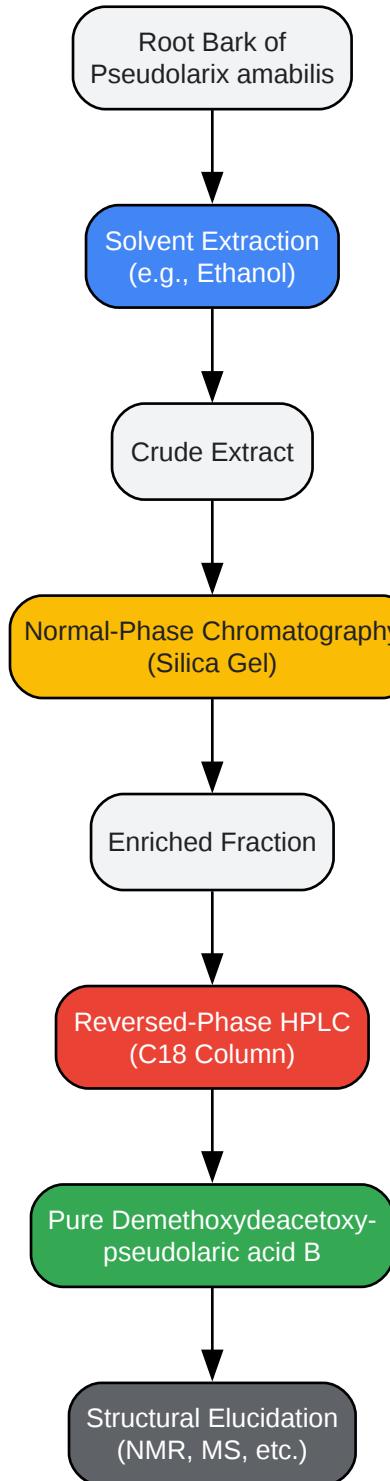
- Final Purification (Optional):
 - If necessary, a final purification step using a different chromatographic technique, such as Sephadex LH-20 column chromatography or a different HPLC column (e.g., a phenyl-hexyl column), can be employed to achieve high purity.

Structure Elucidation

The structure of the purified **Demethoxydeacetoxypseudolaric acid B** is confirmed using a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores in the molecule.

Visualizations


Biosynthetic Pathway

[Click to download full resolution via product page](#)

Caption: Hypothesized biosynthetic pathway of **Demethoxydeacetoxy**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for isolation and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two O-acyltransferases from the diterpene biosynthetic gene cluster of *Euphorbia lathyris* contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- To cite this document: BenchChem. [Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide on its Natural Source and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1150436#natural-source-and-biosynthesis-of-demethoxydeacetoxypseudolaric-acid-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com